Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. The compound is classified under the category of pyrrolidine derivatives, which are cyclic amines known for their diverse biological activities. Its molecular formula is , and it possesses a molecular weight of approximately 170.22 g/mol. This compound has garnered interest due to its structural similarities to biologically active molecules and its potential as a pharmacological agent.
The synthesis of pyrrolidin-1-yl(pyrrolidin-3-yl)methanone typically involves the reaction of appropriate pyrrolidine derivatives with methanone or related carbonyl compounds. Common methods include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst use. For instance, the use of triethylamine as a base and dichloromethane as a solvent has been reported to enhance yields in similar reactions .
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone features a core pyrrolidine structure with two nitrogen atoms in its ring, contributing to its basic properties. The methanone functional group introduces a carbonyl moiety, which is crucial for its reactivity.
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone can participate in various chemical reactions:
Technical details regarding these reactions often involve optimizing conditions such as pH, temperature, and the presence of catalysts to enhance yields.
The mechanism of action for pyrrolidin-1-yl(pyrrolidin-3-yl)methanone largely depends on its interactions with biological targets. Notably, it has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.
Upon binding to DPP-IV, this compound inhibits the enzyme's activity, leading to increased levels of incretin hormones such as glucagon-like peptide 1 (GLP-1). This action enhances insulin secretion from pancreatic beta cells and improves glucose homeostasis .
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone is typically presented as a colorless liquid or solid at room temperature. Its solubility in organic solvents like ethanol and dichloromethane makes it suitable for various laboratory applications.
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy can provide insights into its structural characteristics and purity .
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone has several scientific uses:
The structural architecture of pyrrolidin-1-yl(pyrrolidin-3-yl)methanone confers several advantages for rational drug design:
Stereochemical Diversity: The chiral center at pyrrolidin-3-yl enables enantioselective synthesis. The (S)-enantiomer demonstrates superior binding in neurological targets due to optimized spatial orientation of pharmacophoric elements . This stereospecificity has been exploited in advanced candidates where mirror-image isomers show differential activity exceeding 100-fold .
Conformational Restriction: The carbonyl bridge imposes torsional constraints that reduce the entropic penalty upon target binding. X-ray crystallography studies reveal that this scaffold predominantly adopts a transoid conformation that pre-organizes the molecule for optimal interaction with deep binding pockets in enzymes and receptors [4].
Synthetic Versatility: Both nitrogen atoms serve as handles for structural diversification. The pyrrolidin-1-yl nitrogen typically participates in hydrogen bonding as an acceptor, while the pyrrolidin-3-yl nitrogen functions as a hydrogen bond donor in protonated state [4]. This dual functionality has been leveraged in kinase inhibitor design, where simultaneous interaction with hinge region and allosteric pockets is required [2] [5].
Bioisosteric Applications: This scaffold serves as a conformationally constrained bioisostere for flexible diaminoalkane motifs. In tubulin polymerization inhibitors, replacement of flexible linkers with this rigid bis-pyrrolidine system improved potency 5-fold while reducing off-target activity [4]. The table below demonstrates structural evolution in tubulin inhibitors:
Table 1: Evolution of Tubulin Inhibitors Utilizing Pyrrolidinyl Methanone Scaffold
Compound | Structure | IC₅₀ Tubulin Polymerization | Cancer Cell Line Activity | |
---|---|---|---|---|
Flexible linker analog | -NH-CH₂-CH₂-NH- | 12.3 µM | GI₅₀ = 210 nM (A549) | |
Di(pyrrolidin-1-yl)methanone derivative | Pyrrolidinyl methanone core | 4.1 µM | GI₅₀ = 86.6 nM (A549) | [4] |
Optimized compound 20 | Difluoro/methoxymethyl substituents | 1.6 µM | GI₅₀ = 8.7 nM (MCF-7) | [4] [8] |
The strategic incorporation of pyrrolidin-1-yl(pyrrolidin-3-yl)methanone in CNS-targeted agents addresses multiple challenges in traversing the blood-brain barrier while maintaining receptor selectivity:
Blood-Brain Barrier Permeability: With calculated logP values typically ranging from 0.5-1.5 and topological polar surface area (TPSA) of 23-30 Ų, this scaffold resides firmly within the optimal CNS chemical space [8]. Fluorinated derivatives such as (4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (C₁₁H₁₈F₂N₂O₂) demonstrate enhanced passive diffusion through lipid membranes while retaining water solubility necessary for bioavailability [8].
Neurotransmitter Receptor Engagement: Molecular modeling confirms that the protonated pyrrolidin-3-yl nitrogen forms salt bridges with conserved aspartate residues in aminergic GPCRs. The carbonyl oxygen participates in hydrogen bonding with serine or threonine residues in transmembrane domains . This dual interaction pattern enables potent modulation of dopamine D2 (Kᵢ = 12-180 nM) and serotonin 5-HT₁ₐ receptors (Kᵢ = 3-85 nM), positioning the scaffold as a versatile template for psychotropic agents .
Abuse Potential Assessment: Structural analogs have been evaluated using intracranial self-stimulation (ICSS) paradigms, where electrode placements target the medial forebrain bundle at the lateral hypothalamus [3]. Compounds exhibiting increased low-rate ICSS responding demonstrate abuse-related effects, while decreased high-rate responding indicates abuse-limiting potential. Pyrrolidinyl methanone derivatives show a favorable profile with minimal reward enhancement at therapeutic concentrations [3].
Table 2: Physicochemical Properties Relevant to CNS Penetration
Property | Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone | 4,4-Difluoro Analog | Ideal CNS Drug Range | |
---|---|---|---|---|
Molecular Weight | 168.24 g/mol | 248.27 g/mol | <450 g/mol | |
clogP | 0.98 | 1.35 | 1-3 | |
TPSA | 23.55 Ų | 32.7 Ų | <70 Ų | |
H-bond Donors | 1 | 1 | 0-1 | |
H-bond Acceptors | 2 | 4 | 2-5 | |
Rotatable Bonds | 1 | 4 | <8 | [8] |
The therapeutic journey of pyrrolidin-1-yl(pyrrolidin-3-yl)methanone derivatives reflects broader trends in rational drug design:
Early Exploration (1990s-2000s): Initial interest emerged from natural product analogs where the scaffold mimicked fragments of complex alkaloids. Early synthetic efforts focused on racemic mixtures with limited target specificity . The discovery that 3-substituted pyrrolidines could serve as conformationally restricted dopamine mimetics spurred dedicated medicinal chemistry programs .
Computational Revolution (2010s): Implementation of pharmacophore modeling enabled systematic optimization. For JAK kinase inhibitors, structure-based pharmacophores incorporated hydrogen bond acceptors (HBA), hydrophobic contacts (HC), and aromatic interactions (AI) mapped to this scaffold [2] [5]. Ligand-based models derived from known jakibs identified the optimal spatial arrangement of features for TYK2 inhibition, with the bis-pyrrolidine system satisfying key pharmacophore points [5].
Target Diversification (2020s): Contemporary applications span immunology, oncology, and neurology. In JAK/STAT inhibition, pharmacophore-based virtual screening identified 64 pesticide structures with potential immunosuppressive effects through unintended JAK inhibition, with several containing pyrrolidinyl methanone substructures [2] [5]. In oncology, the scaffold's integration into colchicine binding site inhibitors yielded compound 20 ((2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone) with potent tubulin depolymerization activity (IC₅₀ = 1.6 µM) and nanomolar cytotoxicity across cancer cell lines [4].
Synthetic Advancements: Modern routes employ N-heterocyclic carbene (NHC) catalysis for efficient construction, enabling rapid diversification. Microwave-assisted synthesis has reduced reaction times from hours to minutes while improving yields of enantiopure products [4] . These advances support structure-activity relationship (SAR) studies essential for target optimization across therapeutic areas.
Table 3: Evolution of Key Derivatives in Therapeutic Applications
Era | Therapeutic Area | Representative Derivative | Advancement | |
---|---|---|---|---|
1990s-2000s | Neuropsychiatry | Unsubstituted racemate | Dopaminergic activity (D2 Kᵢ ≈ 250 nM) | |
2010-2015 | Kinase inhibition | Di(pyrrolidin-1-yl)methanone | JAK2 inhibition (IC₅₀ = 3.5 µM) | [6] |
2015-2020 | Anticancer agents | Thienopyrimidine-methanone hybrids | Tubulin polymerization inhibition (IC₅₀ = 4.1 µM) | [4] |
2020-present | Precision therapeutics | Difluorinated analogs | Enhanced metabolic stability & CNS penetration | [8] |
The continued innovation centered on pyrrolidin-1-yl(pyrrolidin-3-yl)methanone demonstrates its enduring value in addressing emerging challenges in medicinal chemistry. Current research focuses on leveraging this scaffold in proteolysis targeting chimeras (PROTACs) and covalent inhibitors, expanding its relevance for next-generation therapeutics while maintaining the core structural advantages that established its utility.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: